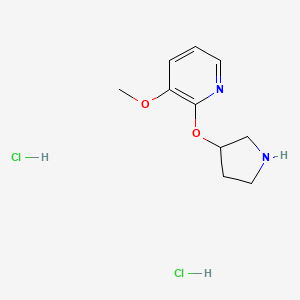

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Description

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride is a pyridine derivative characterized by a methoxy group at the 3-position and a pyrrolidin-3-yloxy substituent at the 2-position of the pyridine ring. Its dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

3-methoxy-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-5-12-10(9)14-8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXPVQGBVBNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OC2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride typically involves the reaction of 3-methoxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Research indicates that 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride exhibits significant biological activity. Its applications can be categorized into several key areas:

Pharmaceutical Development

- This compound serves as a lead compound for developing new drugs targeting various diseases, particularly those involving metabolic disorders and neurological conditions. Its structural features facilitate interactions with biological targets, potentially leading to therapeutic effects.

Antioxidant Properties

- Preliminary studies suggest that similar compounds exhibit antioxidant activity, which may help prevent cellular damage. This property is crucial in developing treatments for conditions associated with oxidative stress.

GPR119 Receptor Modulation

- The compound has been investigated for its role as a modulator of the GPR119 receptor, which is implicated in glucose metabolism and appetite regulation. Such modulation could have implications for treating obesity and diabetes by influencing energy balance and insulin sensitivity .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with pyrrolidine compounds under specific conditions to yield the desired product with high purity and yield.

Case Study 1: Modulation of GPR119

A study highlighted the effects of this compound on appetite suppression and glucose metabolism in rodent models. The results indicated a significant decrease in food intake and improved glycemic control, suggesting potential applications in obesity management .

Case Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated their ability to scavenge free radicals effectively, indicating that this compound may possess similar properties. This could be beneficial in developing therapies for diseases characterized by oxidative stress, such as neurodegenerative disorders.

Comparative Analysis of Biological Activities

| Application Area | Biological Activity | Potential Therapeutic Use |

|---|---|---|

| Pharmaceutical Development | Modulation of metabolic pathways | Treatment of diabetes and obesity |

| Antioxidant Properties | Scavenging free radicals | Neuroprotection and prevention of oxidative damage |

| GPR119 Receptor Modulation | Appetite suppression and improved glucose metabolism | Management of metabolic disorders |

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

Key Observations:

- Positional Isomerism : The 2-methoxy-6-pyrrolidinyloxy analogue (CAS 253603-61-1) has a high similarity score (0.98) but differs in substituent placement, which could alter electronic effects and steric interactions. For example, the 3-methoxy group in the target compound may enhance hydrogen-bonding capacity compared to 2-methoxy isomers .

- Salt Form: The dihydrochloride salt in the target compound improves aqueous solubility compared to mono-hydrochloride analogues, which is critical for in vivo studies .

Functional Group Comparisons

- Methoxy vs. Halogen Substituents : Compounds like 3-Iodo-2-methoxy-5-methylpyridine () replace pyrrolidinyloxy with iodine. Halogens introduce steric bulk and electrophilic sites, favoring cross-coupling reactions, whereas pyrrolidinyloxy groups may enhance binding to amine receptors .

- Amino and Hydroxy Derivatives: 3-Amino-5-methoxypyridin-4-ol·2HCl () features amino and hydroxy groups, enabling diverse hydrogen-bonding interactions.

Biological Activity

3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, also known by its CAS number 1774895-88-3, is a pyridine derivative that has garnered attention for its biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a pyrrolidine moiety that enhances its solubility and biological interactions.

The molecular formula of this compound is C9H14Cl2N2O, with a molecular weight of approximately 237.13 g/mol. It typically exists as a dihydrochloride salt, which significantly improves its solubility in aqueous environments, facilitating various biological studies .

Research indicates that this compound functions primarily as an adenosine kinase inhibitor . Adenosine kinase plays a crucial role in cellular energy homeostasis by catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). Inhibition of this enzyme can have therapeutic implications in several conditions, including ischemia and various neurological disorders such as epilepsy and anxiety .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

1. Receptor Binding Assays

Studies have shown that this compound interacts with multiple biological targets, leading to significant pharmacological effects. The binding affinity and selectivity for specific receptors are critical for its therapeutic applications.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several cell lines, including those associated with cancer and inflammation. The compound has been tested for antiproliferative effects, showing promising results in inhibiting cell growth.

3. In Vivo Studies

Preclinical models have indicated that administration of this compound can lead to beneficial outcomes in conditions such as myocardial ischemia and neurological disorders. Its efficacy in these models suggests potential for clinical applications .

Case Studies

Several research studies have documented the effects of this compound:

- Study on Ischemic Conditions : A study demonstrated that the compound significantly reduced infarct size in animal models of myocardial ischemia, suggesting its potential as a cardioprotective agent.

- Neurological Disorders : Research indicated that the compound alleviated symptoms in models of epilepsy, possibly through modulation of adenosine pathways .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C9H14Cl2N2O | 45.69 | Adenosine kinase inhibition |

| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | C10H14ClN2O | 50.00 | Moderate inhibition |

| 2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | C9H14Cl2N2O | 55.00 | Weak inhibition |

This table illustrates how variations in substituents can affect the biological activity of similar compounds.

Q & A

Q. What are the recommended methods for synthesizing 3-methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and salt formation. For example:

- Step 1 : React 3-hydroxypyrrolidine with a methoxy-protected pyridine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous diethyl ether .

Validation : Monitor reaction progress with TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight, light-protected vials to prevent hydrolysis of the pyrrolidine moiety .

- Humidity : Maintain <30% relative humidity; use desiccants like silica gel to avoid deliquescence of the hydrochloride salt .

- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for this compound?

- Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate transition-state energies for the etherification step, identifying optimal solvents (e.g., THF vs. DMF) and catalysts .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in pyridine functionalization .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 60% by integrating computational screening with high-throughput experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor affinity) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to account for batch-to-batch variability in compound purity .

- Example : Discrepancies in IC values may arise from differences in cell membrane permeability; use logP measurements (HPLC) to correlate lipophilicity with activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key Modifications :

- Methodology :

Q. What experimental controls are essential for stability studies under physiological conditions?

- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (for metabolic stability) .

- Control Groups : Include structurally similar compounds (e.g., 3-methoxy-2-(piperidin-4-yloxy)pyridine) to isolate degradation pathways .

- Analytical Tools : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed pyrrolidine or demethylated pyridine) .

Q. How do researchers manage conflicting spectroscopic data during structural elucidation?

- Multi-Technique Approach :

- Collaborative Validation : Share raw spectral data with third-party labs to confirm peak assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.